molecular formula C8H11N5S2 B016892 Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- CAS No. 76823-93-3

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Cat. No. B016892
CAS RN: 76823-93-3
M. Wt: 241.3 g/mol
InChI Key: FSKYYRZENXOYAP-UHFFFAOYSA-N
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Patent
US04609737

Procedure details

reacting the compound produced in step (b) with hydrogen chloride and methanal to obtain the compound methyl 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]-methyl]thio]propionimidate isolating and drying said compound; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][S:5][CH2:6][C:7]1[N:8]=[C:9]([N:12]=[C:13]([NH2:15])[NH2:14])[S:10][CH:11]=1)#[N:2].Cl.[CH2:17]=[O:18]>>[NH2:15][C:13](=[N:12][C:9]1[S:10][CH:11]=[C:7]([CH2:6][S:5][CH2:4][CH2:3][C:1](=[NH:2])[O:18][CH3:17])[N:8]=1)[NH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCSCC=1N=C(SC1)N=C(N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.